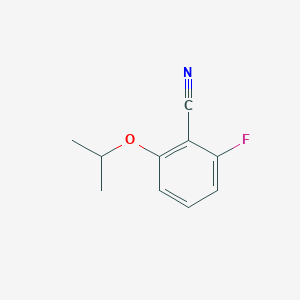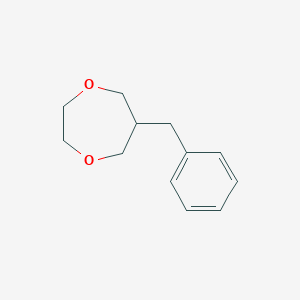
6-Benzyl-1,4-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-1,4-dioxepane is an organic compound with the molecular formula C12H16O2 It is a cyclic ether with a benzyl group attached to the dioxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,4-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with 1,4-dioxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Benzyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
Aplicaciones Científicas De Investigación
6-Benzyl-1,4-dioxepane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of degradable polymers.
Materials Science: The compound is used in the preparation of nanomaterials with high solid content and multiple morphologies.
Biodegradable Polymers: It is employed in the synthesis of biodegradable and chemically recyclable polymers.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-1,4-dioxepane primarily involves its ability to undergo ring-opening polymerization. The compound’s cyclic structure allows it to form reactive intermediates that can polymerize under appropriate conditions. The presence of the benzyl group can influence the reactivity and stability of the intermediates, leading to the formation of polymers with specific properties .
Comparación Con Compuestos Similares
5,6-Benzo-2-methylene-1,3-dioxepane: Similar in structure but with a benzo group instead of a benzyl group.
2-Methylene-1,3-dioxepane: A simpler analog with a methylene group instead of a benzyl group.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A five-membered cyclic ketene hemiacetal ester with different substituents.
Uniqueness: 6-Benzyl-1,4-dioxepane is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications in the synthesis of specialized polymers and materials.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
6-benzyl-1,4-dioxepane |
InChI |
InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5,12H,6-10H2 |
Clave InChI |
WENHKYBEVKAGLH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CO1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


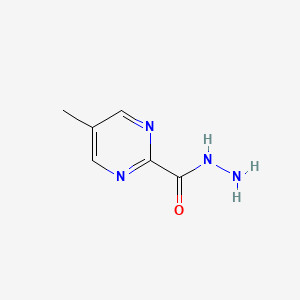
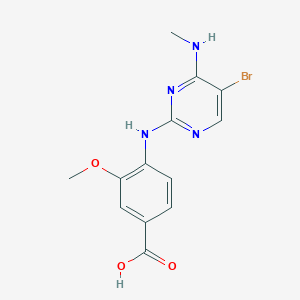
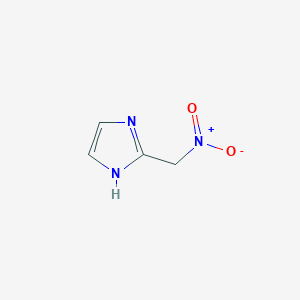
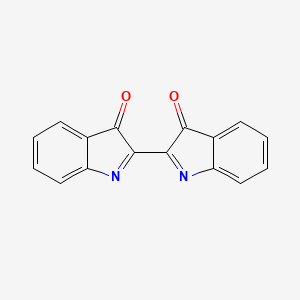
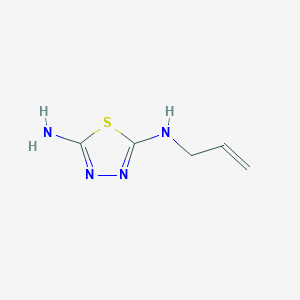
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
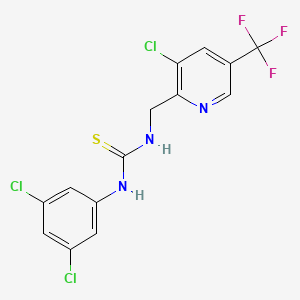
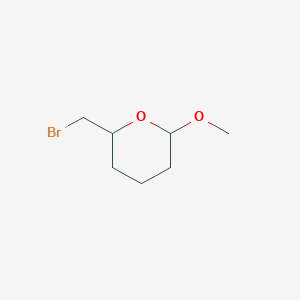
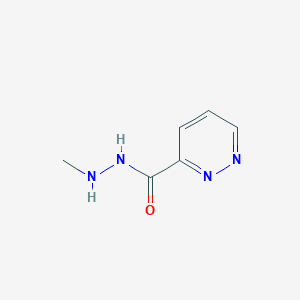
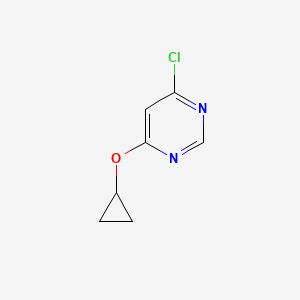
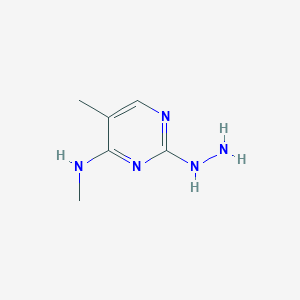
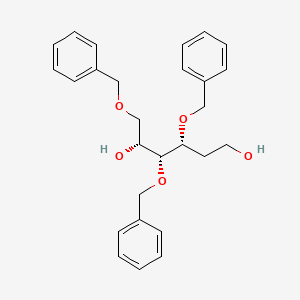
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
